N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine
描述
N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a critical role in the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 signaling has been implicated in the pathogenesis of a wide range of diseases, including sepsis, cancer, and neurodegenerative disorders.
作用机制
N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine selectively targets the intracellular domain of TLR4, preventing the recruitment of downstream signaling molecules and the activation of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). By inhibiting TLR4 signaling, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and promotes the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including:
- Inhibition of TLR4 signaling and downstream pro-inflammatory cytokine production
- Reduction of organ damage and improved survival in animal models of sepsis
- Inhibition of tumor growth and metastasis in animal models of cancer
- Protection against neuronal damage and improved cognitive function in animal models of neurodegenerative disorders
- Modulation of the gut microbiota and improved gut barrier function in animal models of sepsis
实验室实验的优点和局限性
One of the main advantages of N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway without affecting other immune responses. Additionally, this compound has been shown to be well-tolerated in animal models and has a favorable pharmacokinetic profile. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for the study of N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine, including:
- Investigation of the role of TLR4 signaling in other disease states, such as autoimmune disorders and metabolic diseases
- Development of more potent and selective TLR4 inhibitors based on the structure of this compound
- Exploration of the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer
- Investigation of the effects of this compound on the gut microbiota and gut-brain axis in animal models of neurodegenerative disorders
- Clinical trials to evaluate the safety and efficacy of this compound in human patients with sepsis, cancer, or neurodegenerative disorders.
Conclusion
In conclusion, this compound is a small molecule inhibitor that selectively targets TLR4 signaling and has potential therapeutic applications in a wide range of diseases. Its specificity and favorable pharmacokinetic profile make it an attractive candidate for further study and development. Further research is needed to fully elucidate the mechanisms of action and potential therapeutic benefits of this compound in different disease states.
科学研究应用
N-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine has been extensively studied in preclinical models of sepsis, cancer, and neurodegenerative disorders. In sepsis, this compound has been shown to inhibit TLR4 signaling and reduce the production of pro-inflammatory cytokines, thereby improving survival and reducing organ damage in animal models. In cancer, this compound has been shown to inhibit tumor growth and metastasis by suppressing TLR4-mediated inflammation and angiogenesis. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function by inhibiting TLR4-mediated neuroinflammation.
属性
IUPAC Name |
(E)-1-[4-[2-(4-tert-butylphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-21(2,3)18-6-10-20(11-7-18)27-13-12-26-19-8-4-17(5-9-19)14-24-25-15-22-23-16-25/h4-11,14-16H,12-13H2,1-3H3/b24-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLHNFNTMPZBDE-ZVHZXABRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=NN3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)/C=N/N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。